3,3'-Dihydroxybenzidine.2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dihydroxybenzidine.2HCl: is an organic compound with the molecular formula C12H12N2O22HClThis compound is characterized by its white to gray to brown crystalline powder form and is practically insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Dihydroxybenzidine.2HCl can be synthesized through various methods. One common synthetic route involves the reduction of 3,3’-dinitrobenzidine, followed by hydrolysis to yield 3,3’-dihydroxybenzidine. The compound is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of 3,3’-Dihydroxybenzidine.2HCl typically involves large-scale chemical reactions under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reaction time are carefully monitored .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dihydroxybenzidine.2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzidine derivatives.
Scientific Research Applications
Chemistry: 3,3’-Dihydroxybenzidine.2HCl is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. It is also used in the preparation of polymers and resins .
Biology: In biological research, 3,3’-Dihydroxybenzidine.2HCl is used as a reagent for detecting certain biomolecules. It is also used in the study of enzyme kinetics and protein interactions .
Industry: 3,3’-Dihydroxybenzidine.2HCl is used in the production of fire-resistant polymers and hydroxyl-containing polyimides. These materials are used in various industrial applications, including electronics and aerospace .
Mechanism of Action
The mechanism of action of 3,3’-Dihydroxybenzidine.2HCl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. It can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Benzidine: Similar in structure but lacks the hydroxyl groups.
3,3’-Dimethoxybenzidine: Similar structure with methoxy groups instead of hydroxyl groups.
4,4’-Diaminodiphenylmethane: Similar structure but with different functional groups.
Uniqueness: 3,3’-Dihydroxybenzidine.2HCl is unique due to the presence of hydroxyl groups, which impart specific chemical reactivity and biological activity. This makes it distinct from other benzidine derivatives and useful in various scientific and industrial applications .
Properties
CAS No. |
1592-36-5 |
---|---|
Molecular Formula |
C12H14Cl2N2O2 |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
2-amino-5-(4-amino-3-hydroxyphenyl)phenol;dihydrochloride |
InChI |
InChI=1S/C12H12N2O2.2ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;/h1-6,15-16H,13-14H2;2*1H |
InChI Key |
NSOANHVQCDKCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.